

IACS-8968 R-enantiomer supplier and purchasing information

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Compound of Interest

Compound Name: IACS-8968 R-enantiomer

Cat. No.: B2994047 Get Quote

Application Notes and Protocols: IACS-8968 Renantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are critical in the kynurenine pathway of tryptophan metabolism.[1][2][3] Upregulation of these enzymes in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the anti-tumor immune response.[1][2][3] By inhibiting IDO1 and TDO, IACS-8968 can restore T-cell mediated immune surveillance against cancer cells.[1] This document provides detailed information on the procurement of the R-enantiomer of IACS-8968, its biochemical activity, the relevant signaling pathway, and experimental protocols for its evaluation.

Supplier and Purchasing Information

The R-enantiomer of IACS-8968 is available from several commercial suppliers for research purposes. It is important to note that this compound is for research use only and not for human consumption.



| Supplier | Product Name | Additional Information | |
|------------------|--------------------------|---|--|
| MedchemExpress | IACS-8968 R-enantiomer | In-stock availability.[4] Also supplies the S-enantiomer and the racemic mixture.[5][6] | |
| TargetMol | iacs-8968 r-enantiomer | Offers a range of related tool compounds and compound libraries.[7] | |
| Gentaur Genprice | IACS-8968 (R-enantiomer) | - | |
| Immunomart | IACS-8968 (R-enantiomer) | Provides solubility information (DMSO: 50 mg/mL).[8] | |

Quantitative Data

The following table summarizes the reported inhibitory activity of the racemic IACS-8968. While specific data for the R-enantiomer is not consistently provided in public sources, the racemic data serves as a strong indicator of its potent activity.

| Target | Potency (pIC50) | Potency (nM) | Assay Type | Notes |
|--------|--------------------|--------------|------------|--|
| IDO1 | 6.43 | ~371 | Enzymatic | Dual inhibitor with higher potency for IDO1.[5][9] |
| TDO | <5 | >10,000 | Enzymatic | Dual inhibitor with lower potency for TDO. [5][9] |

Signaling Pathway

IDO1 and TDO are key metabolic enzymes that catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2][3] In the







context of cancer, tumor cells and associated stromal cells often overexpress these enzymes. [10] This leads to two primary immunosuppressive effects:

- Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T-cells, which are crucial for anti-tumor immunity.[3]
- Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the generation and activation of regulatory T-cells (Tregs) and inducing apoptosis in effector T-cells.[3][10]

By inhibiting both IDO1 and TDO, IACS-8968 blocks these immunosuppressive mechanisms, thereby restoring the immune system's ability to recognize and eliminate cancer cells.



Tumor Microenvironment IACS-8968 R-enantiomer **Tryptophan** Inhibits IDO TDO Metabolized by IDO/TDO **Tumor Cells** (IDO/TDO expression) Produces Required for **Kynurenine** proliferation & function Promotes generation & activation Immune Response Regulatory T-Cell (Treg) Induces apoptosis Suppresses Effector T-Cell Reduced Anti-Tumor Immunity leads to

IDO/TDO Signaling Pathway in Cancer Immunosuppression

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Caption: IDO/TDO Signaling Pathway in Cancer.

Immune Suppression



Experimental Protocols

The following protocols provide a general framework for evaluating the activity of IACS-8968 Renantiomer in both enzymatic and cell-based assays. These are adaptable methods and may require optimization based on the specific cell lines and experimental conditions used.

Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of IACS-8968 R-enantiomer on the enzymatic activity of purified recombinant IDO1 and TDO.

Materials:

- Purified recombinant human IDO1 and TDO enzymes
- L-tryptophan (substrate)
- Ascorbic acid and methylene blue (co-factors)
- Potassium phosphate buffer (50 mM, pH 6.5)
- IACS-8968 R-enantiomer
- Trichloroacetic acid (quenching agent)
- p-dimethylaminobenzaldehyde (Ehrlich's reagent)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the respective enzyme (IDO1 or TDO), L-tryptophan, and cofactors.
- Add Inhibitor: Add IACS-8968 R-enantiomer at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).



- Initiate Reaction: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
- Terminate Reaction: Stop the reaction by adding a quenching agent like trichloroacetic acid.
- Detect Kynurenine: Quantify the amount of kynurenine produced using a colorimetric reaction with Ehrlich's reagent, which forms a yellow product measurable at approximately 480 nm.
- Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Inhibition Assay

Objective: To assess the potency of IACS-8968 R-enantiomer to inhibit IDO1 or TDO activity within a cellular context.

Materials:

- Human cell line expressing IDO1 (e.g., HeLa or SKOV-3 cells) or TDO.
- Interferon-gamma (IFN-y) for inducing IDO1 expression.
- Cell culture medium and supplements.
- IACS-8968 R-enantiomer.
- L-tryptophan.
- Reagents for kynurenine detection (as in the enzymatic assay).
- Multi-well cell culture plates.

Procedure:

- Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
- Induce Enzyme Expression (for IDO1): Treat cells with an inducing agent such as IFN-y
 (e.g., 50 ng/mL for HeLa cells) for 24-48 hours.

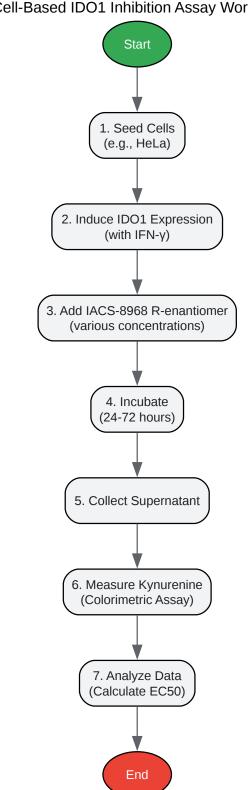
Methodological & Application





- Inhibitor Treatment: Add IACS-8968 R-enantiomer at a range of concentrations to the cell culture medium.
- Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.
- Sample Collection: Collect the cell culture supernatant.
- Kynurenine Measurement: Measure the kynurenine concentration in the supernatant as described in the enzymatic assay.
- Data Analysis: Determine the EC50 value by plotting the percentage of kynurenine reduction against the inhibitor concentration.





Cell-Based IDO1 Inhibition Assay Workflow

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Caption: Workflow for Cell-Based IDO1 Inhibition Assay.



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